molecular formula C22H16O7 B2851718 8-methoxy-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 859113-61-4

8-methoxy-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2851718
CAS No.: 859113-61-4
M. Wt: 392.363
InChI Key: RFZDHUPROIEYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and chemical properties.

Preparation Methods

The synthesis of 8-methoxy-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione involves several steps. One common synthetic route includes the reaction of 7-hydroxycoumarin with alkyl bromides, followed by treatment with sodium azide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-methoxy-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-methoxy-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-methoxy-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . The molecular pathways involved include hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site .

Comparison with Similar Compounds

8-methoxy-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione can be compared with other similar compounds, such as:

    8-Hydroxy-2-oxo-2H-chromen-7-yl β-D-allopyranoside: This compound also belongs to the chromen-2-one class and exhibits similar biological activities.

    7-Methylcoumarin: Another chromen-2-one derivative with distinct chemical properties and applications.

    Ginkgo biloba flavonoids: These compounds share structural similarities and are known for their antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique biological activities and chemical reactivity.

Properties

IUPAC Name

8-methoxy-3-[2-oxo-7-(2-oxopropoxy)chromen-4-yl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O7/c1-12(23)11-27-14-6-7-15-16(10-20(24)28-19(15)9-14)17-8-13-4-3-5-18(26-2)21(13)29-22(17)25/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZDHUPROIEYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.